Structural Differentiation: 3‑Methylpyrazole LHS Versus Des‑Methyl and 3,5‑Dimethyl Pyrazole Analogs in Piperazin‑1‑ylpyridazine dCTPase Inhibitors
In the piperazin‑1‑ylpyridazine dCTPase inhibitor series, the nature of the LHS heterocycle profoundly influences potency. Published SAR tables show that replacement of a 2‑methylphenyl LHS with a 2‑trifluoromethylphenyl group shifts IC₅₀ from 0.170 μM to 0.240 μM, while introduction of a 2‑thiophene RHS improves potency to 0.051 μM from 0.170 μM [1]. By class‑level inference, the 3‑methyl substitution on the pyrazole ring of CAS 2549027‑45‑2 is expected to modulate both electronic and steric interactions with the dCTPase active site relative to the unsubstituted pyrazole analog (CAS not assigned) and the 3,5‑dimethylpyrazole analog, potentially altering binding affinity, selectivity, and metabolic vulnerability. No direct head‑to‑head comparison data for these three specific analogs have been published in the peer‑reviewed literature as of the knowledge cutoff.
| Evidence Dimension | dCTPase inhibitory potency (IC₅₀) dependence on LHS heterocycle identity |
|---|---|
| Target Compound Data | Not publicly reported for CAS 2549027-45-2 in peer‑reviewed literature |
| Comparator Or Baseline | Class reference: 2‑methylphenyl LHS analog IC₅₀ = 0.170 μM; 2‑trifluoromethylphenyl LHS analog IC₅₀ = 0.240 μM; 2‑thiophene RHS analog IC₅₀ = 0.051 μM [1] |
| Quantified Difference | Class‑level fold‑change range: 3‑ to >100‑fold depending on LHS/RHS combination |
| Conditions | Recombinant human dCTPase, 11‑point IC₅₀ curve, malachite green phosphate detection assay, 1 h incubation [1] |
Why This Matters
The quantitative SAR demonstrates that LHS heterocycle identity is a major determinant of dCTPase potency; procurement of CAS 2549027‑45‑2 with its specific 3‑methylpyrazole LHS cannot be substituted by the des‑methyl or dimethyl analogs without risk of substantially altered target engagement.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. doi:10.1021/acs.jmedchem.7b00182 View Source
